tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate: is an organic compound that features a pyridine ring substituted with a bromine atom, a hydroxymethyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate typically involves multiple steps:
Hydroxymethylation: The addition of a hydroxymethyl group to the brominated pyridine.
Carbamate Formation: The final step involves the reaction of the hydroxymethylated bromopyridine with tert-butyl carbamate to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Carboxylated pyridines.
Reduction: Methylated pyridines.
Coupling: Biaryl compounds.
Scientific Research Applications
tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex heterocycles.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine and hydroxymethyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used in similar synthetic applications.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors.
5-bromo-3-hydroxypyridin-2-ylcarbamate: A closely related compound with similar functional groups.
Uniqueness
tert-Butyl (5-bromo-6-(hydroxymethyl)pyridin-2-yl)carbamate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications
Properties
Molecular Formula |
C11H15BrN2O3 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-6-(hydroxymethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-9-5-4-7(12)8(6-15)13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16) |
InChI Key |
XIOUPVUMVZPJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)CO |
Origin of Product |
United States |
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